2-(5-Methyl-pyrazol-1-YL)-ethanol
Overview
Description
2-(5-Methyl-pyrazol-1-yl)-ethanol is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a methyl group at the 5-position and an ethanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-pyrazol-1-yl)-ethanol typically involves the reaction of 5-methylpyrazole with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the nitrogen atom in the pyrazole ring on the ethylene oxide, resulting in the formation of the ethanol derivative.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-pyrazol-1-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(5-Methyl-pyrazol-1-yl)acetaldehyde or 2-(5-Methyl-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-Methyl-pyrazol-1-yl)ethylamine.
Substitution: 2-(5-Methyl-pyrazol-1-yl)ethyl chloride or 2-(5-Methyl-pyrazol-1-yl)ethyl bromide.
Scientific Research Applications
2-(5-Methyl-pyrazol-1-yl)-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-pyrazol-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-pyrazol-1-yl)-propionic acid
- 2-(4-Methyl-pyrazol-1-yl)-propionic acid
- 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid
Uniqueness
2-(5-Methyl-pyrazol-1-yl)-ethanol is unique due to its specific substitution pattern and the presence of the ethanol group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the hydroxyl group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6-2-3-7-8(6)4-5-9/h2-3,9H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBZIHLXVFHREW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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